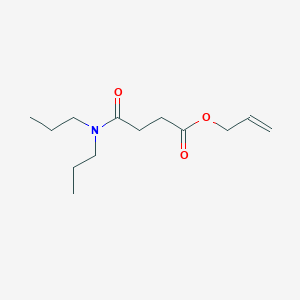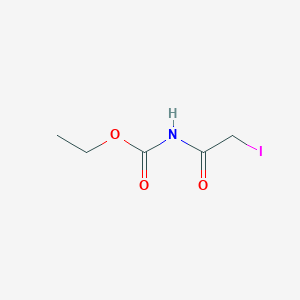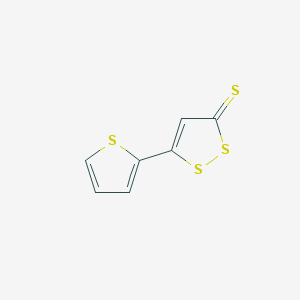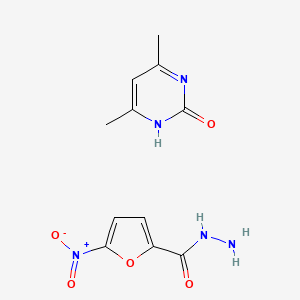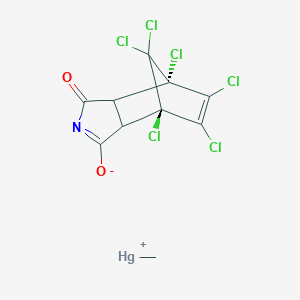![molecular formula C5H9ClS2 B14724458 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol CAS No. 5769-51-7](/img/structure/B14724458.png)
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol is an organosulfur compound characterized by the presence of a chlorinated propene group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol typically involves the reaction of 2-chloroprop-2-en-1-yl sulfide with ethanethiol under controlled conditions. One common method involves the dehydrochlorination of 2-chloroprop-2-en-1-yl sulfides using solid potassium hydroxide, which results in the formation of the desired thiol compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar dehydrochlorination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The chlorinated propene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol involves its interaction with molecular targets through its thiol and chlorinated propene groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorinated propene group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that may exhibit biological activity .
Comparación Con Compuestos Similares
Similar Compounds
[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene: Similar structure but with a benzene ring instead of an ethanethiol group.
Bis(2-chloroprop-2-en-1-yl)sulfide: Contains two chlorinated propene groups and is used in similar synthetic applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Propiedades
Número CAS |
5769-51-7 |
|---|---|
Fórmula molecular |
C5H9ClS2 |
Peso molecular |
168.7 g/mol |
Nombre IUPAC |
2-(2-chloroprop-2-enylsulfanyl)ethanethiol |
InChI |
InChI=1S/C5H9ClS2/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
Clave InChI |
OSYKQWYOQVCLLH-UHFFFAOYSA-N |
SMILES canónico |
C=C(CSCCS)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
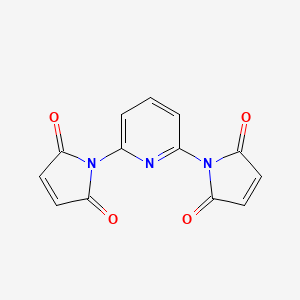
methanol](/img/structure/B14724394.png)
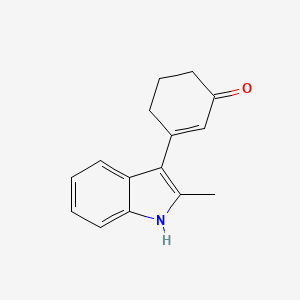
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
